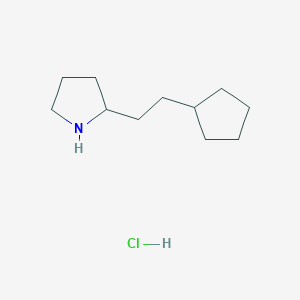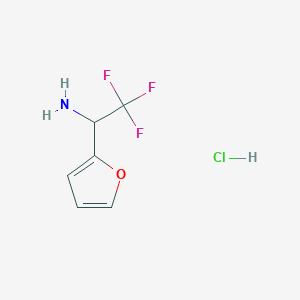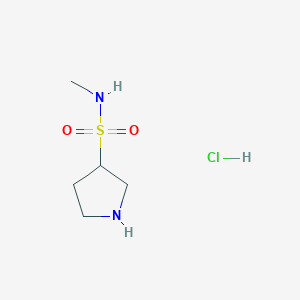
6-Cyano-1H-indole-2-boronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-Cyano-1H-indole-2-boronic acid consists of an indole ring with a cyano group (CN) and a boronic acid group (B(OH)2) attached. The boron atom is directly bonded to the indole nitrogen. Refer to the chemical structure for visual representation .
Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .
- Results : Indole derivatives have shown various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : Boronic acids have been increasingly utilized in diverse areas of research, including biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Scientific Field : Organic Chemistry
- Application Summary : 6-Cyano-1H-indole-2-boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : This involves the reaction of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
- Results : This reaction is used in the synthesis of various organic compounds .
Synthesis of Indole Derivatives
Boronic Acids in Sensing Applications
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
- Methods of Application : This reaction involves the use of a boron reagent, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : This reaction is widely used in the synthesis of various organic compounds .
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of HIV-1 glycoprotein-41 fusion inhibitors .
- Methods of Application : The specific methods of synthesis would depend on the exact structure of the inhibitor being synthesized .
- Results : These inhibitors can potentially be used in the treatment of HIV-1 .
- Scientific Field : Medicinal Chemistry
- Application Summary : Trisubstituted pyrimidines, which can be synthesized using indole compounds, have been studied as PI3K inhibitors .
- Methods of Application : The synthesis involves the use of a boronic acid, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : PI3K inhibitors have potential applications in the treatment of cancer .
Suzuki–Miyaura Coupling
Synthesis of HIV-1 Glycoprotein-41 Fusion Inhibitors
Synthesis of PI3K Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of δ-Carbolines / Carbozoles .
- Methods of Application : The specific methods of synthesis would depend on the exact structure of the δ-Carbolines / Carbozoles being synthesized .
- Results : These compounds have potential applications in various fields of medicinal chemistry .
- Scientific Field : Medicinal Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of (Thienopyridine)carboxamides as CHK1 inhibitors .
- Methods of Application : The synthesis involves the use of a boronic acid, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : CHK1 inhibitors have potential applications in the treatment of cancer .
- Scientific Field : Organic Chemistry
- Application Summary : Indole compounds, such as 6-Cyano-1H-indole-2-boronic acid, can be used in the synthesis of cis-Fluorostilbenes .
- Methods of Application : The synthesis involves the use of a boronic acid, such as 6-Cyano-1H-indole-2-boronic acid, and a halide or pseudo-halide .
- Results : cis-Fluorostilbenes have potential applications in various fields of organic chemistry .
Synthesis of δ-Carbolines / Carbozoles
Synthesis of (Thienopyridine)carboxamides as CHK1 Inhibitors
Synthesis of cis-Fluorostilbenes
Propiedades
IUPAC Name |
(6-cyano-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BN2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZRRRRKSFYROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-1H-indole-2-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
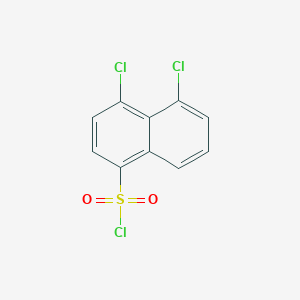
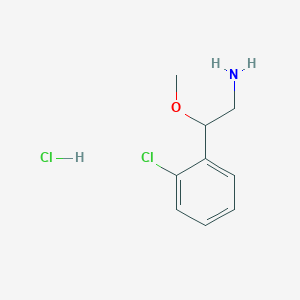
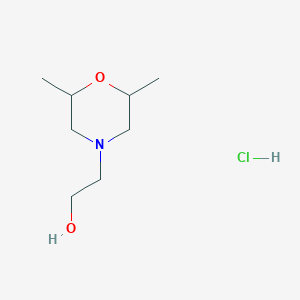
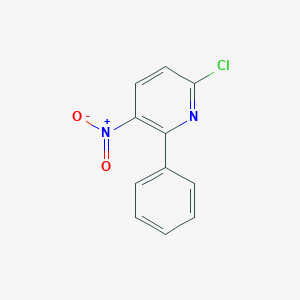
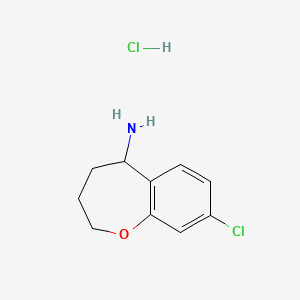
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458877.png)
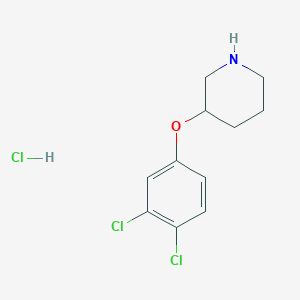
![2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458880.png)
